5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3OS/c1-14-7-3-2-5(4-6(7)10)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMXXGRRJTXPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(S2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
A groundbreaking method developed by Voronkov et al. involves a one-pot synthesis using thiosemicarbazide and carboxylic acid derivatives in the presence of PPE. This approach eliminates toxic chlorinating agents like POCl₃, proceeding via three sequential steps:
- Formation of a thiosemicarbazone intermediate through condensation of thiosemicarbazide with 3-fluoro-4-methoxybenzoic acid.
- Cyclodehydration facilitated by PPE, which acts as both a catalyst and dehydrating agent.
- Aromatization to yield the final 1,3,4-thiadiazole ring.
Reactions are conducted at 80–85°C for 6–8 hours, achieving yields of 70–78%. PPE’s low cost and reusability make this method industrially viable.
Advantages Over Classical Methods
- Safety : Avoids hazardous POCl₃, reducing environmental and handling risks.
- Efficiency : Combines three steps into one pot, minimizing intermediate isolation.
- Scalability : Demonstrated for gram-scale production with consistent yields.
Multi-Step Synthesis via Cyclization Reactions
Hydrazine Hydrate-Mediated Cyclization
A multi-step route reported by Kumar et al. begins with ethyl 5-(3-fluoro-4-methoxyphenyl)-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate. Key steps include:
Triazolothiadiazole Derivatives
Further functionalization involves reacting the thiadiazole intermediate with substituted benzoic acids in POCl₃ to form triazolothiadiazole hybrids. While effective, this method’s reliance on POCl₃ limits its green chemistry appeal.
Traditional POCl₃-Mediated Synthesis
Thiosemicarbazide Cyclization
A classical approach adapts the reaction of thiosemicarbazide with 3-fluoro-4-methoxybenzoic acid in POCl₃. Conditions include:
Limitations
- Toxicity : POCl₃ releases corrosive HCl gas, necessitating stringent safety measures.
- Byproducts : Requires neutralization with NaOH, complicating purification.
Analytical Characterization and Validation
Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| IR (cm⁻¹) | 3328 (N–H), 1671 (C=O), 1366 (S=O), 1278 (C–F) | |
| ¹H NMR (ppm) | δ 3.85 (s, OCH₃), 6.90–7.80 (aromatic H), 5.27 (NH₂) | |
| MS (m/z) | 225.0 (M+H)+, 169.12 (M−H)− |
Crystallographic Analysis
Single-crystal X-ray diffraction confirms planar geometry, with bond lengths and angles consistent with thiadiazole rings. The CF₃ group in analogs induces torsional strain, affecting packing efficiency.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield (%) | Toxicity | Scalability |
|---|---|---|---|---|
| PPE-mediated | Thiosemicarbazide, PPE | 78 | Low | High |
| Hydrazine cyclization | Hydrazine hydrate | 78 | Moderate | Moderate |
| POCl₃-based | POCl₃ | 70 | High | Low |
Key Findings :
- PPE methods are optimal for large-scale, eco-friendly production.
- Multi-step routes enable functional diversification but require toxic reagents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amine at position 2 participates in nucleophilic reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives.
Example :
Yields range from 65–85% under anhydrous conditions . -
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to produce imines. This reaction is pivotal in synthesizing heterocyclic hybrids like imidazo[2,1-b][1, thiadiazoles .
Cycloaddition and Domino Reactions
The thiadiazole core facilitates cycloaddition pathways:
-
[4+1] Cycloaddition : Reacts with aldehydes and isocyanides under solvent-free microwave irradiation (120°C, 5 min) to form 2-arylimidazo[2,1-b][1,3,] thiadiazoles .
Electrophilic Aromatic Substitution
The 3-fluoro-4-methoxyphenyl group directs electrophiles to specific positions:
-
Nitration : Occurs at the para position to the methoxy group (ortho to fluorine) under mixed acid (HNO₃/H₂SO₄).
-
Halogenation : Bromination (Br₂/FeBr₃) preferentially targ
Scientific Research Applications
Anticancer Properties
Research indicates that 5-(3-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine exhibits promising anticancer activity. The mechanisms through which it operates include:
- Inhibition of DNA and RNA Synthesis : This compound has been shown to inhibit the synthesis of nucleic acids without affecting protein synthesis, a critical pathway in cancer cell proliferation .
- Targeting Kinases : The thiadiazole ring can interact with key kinases involved in tumorigenesis, making it a candidate for developing targeted cancer therapies .
Antimicrobial and Antiinflammatory Activities
In addition to its anticancer properties, derivatives of thiadiazole compounds have been reported to possess various pharmacological activities:
- Antibacterial and Antifungal Effects : Studies have demonstrated that thiadiazole derivatives can effectively combat bacterial and fungal infections .
- Anti-inflammatory Properties : These compounds also exhibit anti-inflammatory effects, contributing to their therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as glycogen synthase kinase-3 beta, which plays a role in various cellular processes . The inhibition of this enzyme can lead to changes in cell signaling pathways, affecting cell growth and survival.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1,3,4-Thiadiazol-2-amine Derivatives
Key Structural and Functional Differences
- Substituent Position : The target compound’s 3-fluoro-4-methoxy substitution pattern distinguishes it from analogs like 5-(4-fluorophenyl)- derivatives, which exhibit stronger GSK-3 inhibition . The meta-fluoro and para-methoxy groups may enhance membrane permeability and target specificity .
- Schiff Base Modifications : Derivatives incorporating Schiff base moieties (e.g., N-benzylidene groups) show improved anticancer activity due to additional hydrogen-bonding interactions with biological targets, as seen in Compound 11 .
Biological Activity
5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on current research findings.
- Molecular Formula : C9H8FN3OS
- Molecular Weight : 225.24 g/mol
- CAS Number : 494789-50-3
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with substituted anilines. The method often includes the use of thiosemicarbazide and various aromatic aldehydes to yield the final product. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compounds .
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial activity against various bacterial and fungal strains. The following table summarizes the antibacterial and antifungal activities observed in studies involving thiadiazole derivatives:
| Compound | Activity Type | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|---|
| A1 | Antibacterial | S. aureus | 15 | 32 |
| A2 | Antibacterial | E. coli | 18 | 16 |
| B2 | Antifungal | A. niger | 20 | 24 |
| B1 | Antifungal | C. albicans | 17 | 32 |
The compound has shown promising results against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and fungi such as Aspergillus niger and Candida albicans. Studies demonstrate that halogen substitutions on the phenyl ring enhance antibacterial activity, particularly against Gram-positive bacteria .
The proposed mechanism by which thiadiazole derivatives exert their antimicrobial effects includes interference with bacterial cell wall synthesis and disruption of cellular processes. The presence of the fluorine atom and methoxy group in this compound is believed to contribute to its enhanced potency compared to other derivatives lacking these substitutions .
Case Studies
-
Antibacterial Activity Study :
In a study conducted by Mahendrasinh et al., various thiadiazole derivatives were synthesized and screened for antibacterial activity using the disc diffusion method. The results indicated that compounds A2 and B2 exhibited substantial activity against multiple strains of bacteria, suggesting their potential as lead compounds for antibiotic development . -
Antifungal Efficacy :
Another study highlighted the antifungal properties of thiadiazole derivatives against Aspergillus species. Compounds with specific substitutions showed inhibition rates comparable to established antifungal agents like fluconazole, indicating their therapeutic potential in treating fungal infections .
Q & A
Q. What are the standard synthetic routes for 5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine?
Synthesis typically involves cyclization of thiosemicarbazide derivatives with fluorinated aromatic carboxylic acids under acidic conditions. For example:
- Step 1: React 3-fluoro-4-methoxybenzoic acid with thiosemicarbazide in the presence of concentrated sulfuric acid to form a thiadiazole ring.
- Step 2: Purify via recrystallization (ethanol/water mixtures) and confirm purity using TLC or HPLC .
- Key reagents: POCl₃ or H₂SO₄ for cyclization; NaOH for pH adjustment during precipitation .
Q. How is the molecular structure of this compound validated?
- X-ray crystallography is the gold standard for confirming bond lengths, angles, and dihedral angles between the thiadiazole core and substituted phenyl ring. For example, the dihedral angle between the thiadiazole and fluorophenyl groups is typically 15–30°, influencing electronic conjugation .
- Spectroscopic methods: NMR (¹H/¹³C) confirms substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR). FT-IR identifies N–H stretches (~3300 cm⁻¹) and C–S vibrations (~670 cm⁻¹) .
Advanced Research Questions
Q. How do substituents (fluoro, methoxy) influence bioactivity?
- Fluorine’s role: Enhances lipophilicity and metabolic stability via C–F bond strength. In antimicrobial assays, fluorinated analogs show 2–4× higher potency than non-fluorinated derivatives due to improved membrane permeability .
- Methoxy group: Modulates electron density on the phenyl ring, affecting π-π stacking with target proteins (e.g., fungal CYP51 enzymes). SAR studies suggest methoxy at the 4-position optimizes antifungal activity .
- Methodology: Compare IC₅₀ values across analogs using standardized microdilution assays (CLSI guidelines) .
Q. How can computational modeling predict binding modes with biological targets?
- Docking studies: Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR). The thiadiazole core often forms hydrogen bonds with catalytic residues (e.g., Asp27 in DHFR).
- MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories. Fluorophenyl groups show stable hydrophobic interactions in ATP-binding pockets .
- Validation: Cross-reference with experimental IC₅₀ data and mutagenesis studies .
Q. How to resolve contradictions in spectral or crystallographic data?
- Case example: Discrepancies in NMR splitting patterns may arise from rotameric equilibria of the methoxy group. Use variable-temperature NMR to confirm dynamic effects .
- Crystallographic refinement: Apply restraints to anisotropic displacement parameters (e.g., for disordered fluorine atoms) using SHELXL. Hydrogen bonding networks (N–H⋯N/O) stabilize crystal packing and validate structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
